molecular formula C17H14I3NO4 B14718272 Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- CAS No. 22708-34-5

Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)-

Cat. No.: B14718272
CAS No.: 22708-34-5
M. Wt: 677.01 g/mol
InChI Key: CDTXYVVEESTFNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2,4,6-triiodobenzamide. This intermediate is then reacted with phenoxybutyric acid under specific conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as hydroformylation and oxidation. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of radiology due to the presence of iodine atoms.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it a valuable tool in radiology and other medical applications .

Comparison with Similar Compounds

Properties

CAS No.

22708-34-5

Molecular Formula

C17H14I3NO4

Molecular Weight

677.01 g/mol

IUPAC Name

2-[3-[(2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid

InChI

InChI=1S/C17H14I3NO4/c1-2-14(17(23)24)25-11-5-3-4-10(8-11)21-16(22)15-12(19)6-9(18)7-13(15)20/h3-8,14H,2H2,1H3,(H,21,22)(H,23,24)

InChI Key

CDTXYVVEESTFNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2I)I)I

Origin of Product

United States

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